molecular formula C15H7Cl2F2N3O2 B2947458 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide CAS No. 891139-47-2

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2947458
CAS No.: 891139-47-2
M. Wt: 370.14
InChI Key: ARXZVIAZZREHJY-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a benzamide derivative characterized by a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group and a 2,6-difluorobenzamide moiety.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F2N3O2/c16-7-4-5-9(17)8(6-7)14-21-22-15(24-14)20-13(23)12-10(18)2-1-3-11(12)19/h1-6H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXZVIAZZREHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a dichlorophenyl derivative, such as 2,5-dichlorobenzoyl chloride, under suitable conditions.

    Attachment of the difluorobenzamide group: The final step involves the coupling of the dichlorophenyl-oxadiazole intermediate with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and difluorobenzamide moieties.

    Oxidation and reduction reactions: The oxadiazole ring and the aromatic groups can undergo oxidation or reduction under appropriate conditions.

    Coupling reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions may vary depending on the specific substitution reaction.

    Oxidation and reduction reactions: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under suitable conditions.

    Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can lead to the inhibition or activation of these targets, resulting in various biological effects.

    Interfering with cellular processes: The compound may disrupt cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

    Inducing oxidative stress: The compound may generate reactive oxygen species (ROS) that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core functional groups: benzamide derivatives , oxadiazole-containing compounds , and halogen-substituted phenyl rings . Below is a comparative analysis using evidence-derived examples:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Use/Activity Reference ID
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide Benzamide + 1,3,4-oxadiazole 2,5-dichlorophenyl; 2,6-difluoro Likely pesticidal/herbicidal* N/A
N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) Benzamide 4-chlorophenyl; urea linkage Insect growth regulator
N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron) Benzamide Trifluoromethylpyridine; chloro-substituents Acaricide
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Sulfonamide + triazolopyrimidine 2,6-difluorophenyl; methyl group Herbicide (ALS inhibitor)

Key Observations :

Functional Group Impact: The 1,3,4-oxadiazole ring in the target compound may enhance metabolic stability compared to urea-linked analogs like diflubenzuron . Halogenation: The 2,5-dichlorophenyl and 2,6-difluoro groups likely improve lipophilicity and membrane penetration relative to non-halogenated analogs. This aligns with fluazuron’s trifluoromethyl group, which enhances acaricidal potency .

Mode of Action :

  • Unlike sulfonamide-based herbicides (e.g., flumetsulam) that inhibit acetolactate synthase (ALS), the target compound’s benzamide-oxadiazole scaffold may target chitin synthesis (common in benzamide insecticides) or disrupt mitochondrial function .

Selectivity and Toxicity: The 2,6-difluorobenzamide moiety is shared with diflubenzuron and fluazuron, suggesting selectivity toward arthropod systems. However, the oxadiazole ring could introduce novel toxicity profiles compared to triazolo-based herbicides like flumetsulam .

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Oxadiazole Ring : A five-membered heterocyclic structure that contributes to its biological properties.
  • Dichlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Difluorobenzamide Moiety : Imparts additional pharmacological characteristics.

The molecular formula of this compound is C15H7Cl2F2N3OC_{15}H_{7}Cl_{2}F_{2}N_{3}O with a molecular weight of approximately 343.13 g/mol .

Preliminary studies suggest that this compound may interact with various biological targets, particularly protein kinases involved in cell signaling pathways. The oxadiazole moiety is known to exhibit enzyme inhibition properties that can be leveraged for therapeutic applications.

Potential Biological Activities

  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes critical in various biochemical pathways.
  • Antimicrobial Activity : Similar oxadiazole derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Compounds with oxadiazole structures have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the dichlorophenyl group and difluorobenzamide moiety appears to enhance its binding affinity to target proteins.

Structural FeatureImpact on Activity
Oxadiazole RingContributes to enzyme inhibition
Dichlorophenyl GroupIncreases lipophilicity and receptor binding
DifluorobenzamideEnhances pharmacological properties

Antimicrobial Activity

A study evaluating novel 2,6-difluorobenzamide derivatives found significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting that modifications in the benzamide structure can enhance efficacy .

Cancer Therapeutics

Research into similar oxadiazole-containing compounds has indicated potential in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways targeted remain an area of active investigation.

Q & A

Q. What synthetic routes are available for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide, and how is its purity validated?

A common approach involves coupling 2,6-difluorobenzoyl chloride with a pre-synthesized 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine intermediate. Structural validation typically employs single-crystal X-ray diffraction (SC-XRD) to confirm bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding and π-stacking). For example, SC-XRD analysis of a structurally analogous thiadiazole derivative revealed a monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.1600 Å, b = 7.6100 Å, c = 27.102 Å, and β = 92.42° . Purity is further confirmed via HPLC (>95%) and elemental analysis (C, H, N, S within ±0.3% of theoretical values).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups).
  • FT-IR : Peaks at ~1700 cm<sup>−1</sup> (C=O stretch) and ~1250 cm<sup>−1</sup> (C-F stretch) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z calculated for C16H8Cl2F2N4O2: 429.22).

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets like VEGFR2?

Pharmacophore modeling and molecular docking are key. For a related 2,6-difluorobenzamide derivative, docking studies revealed binding to VEGFR2 via hydrogen bonds (e.g., with Cys917 at 2.0 Å) and hydrophobic interactions with residues like Glu883 and Val914 . Affinity scores (e.g., ΔG = −9.8 kcal/mol vs. −9.0 kcal/mol for a urea-based control) suggest competitive inhibition potential. Toxicity prediction tools (e.g., ProTox-II) can assess mutagenicity and hepatotoxicity risks .

Q. How should researchers resolve contradictions in enzyme inhibition data for this compound?

Contradictions may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. For example:

  • Experimental Replication : Conduct dose-response curves (IC50) in triplicate across multiple batches.
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Structural Insights : Compare binding modes via SC-XRD or cryo-EM for target-ligand complexes.

Q. What safety protocols are recommended for handling this compound?

  • Waste Management : Segregate organic waste containing halogenated byproducts and dispose via certified hazardous waste facilities to avoid environmental contamination .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Acute Toxicity Screening : Perform Ames tests for mutagenicity and in vitro hepatocyte assays for liver damage prediction .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Analogs

ParameterValue (Analog from )
Space groupP21/c
Unit cell volume (ų)1681.5
Hydrogen bond distance2.0–2.5 Å
Torsion angle (C–S–N–C)179.8°

Q. Table 2. Docking Scores for VEGFR2 Inhibition

CompoundBinding Affinity (ΔG, kcal/mol)Key Interactions
Target compound (predicted)−9.8 (est.)Cys917 (H-bond), Val914 (π-σ)
Positive control (urea derivative)−9.0Asp1046 (H-bond)

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